molecular formula C10H8ClN3O2 B1414807 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-53-4

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1414807
CAS No.: 1042604-53-4
M. Wt: 237.64 g/mol
InChI Key: BASDRBSFCORCEH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the CAS Registry Number 1042604-53-4 . It has a molecular formula of C10H8ClN3O2 and a specified purity of 97% . This compound belongs to the 1,2,3-triazole chemical family, a class of heterocyclic structures known for their significant role in medicinal chemistry and materials science. The structure combines a 1,2,3-triazole ring, functionalized with a carboxylic acid group, with a 3-chloro-4-methylphenyl substituent. This particular arrangement makes it a valuable building block, or synthon, for organic synthesis and drug discovery efforts. The carboxylic acid group on the triazole core offers a versatile handle for further chemical modification, primarily through amide bond formation or esterification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The presence of the chloro and methyl groups on the phenyl ring can influence the compound's electronic properties and lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of lead molecules. As a research chemical, its primary value lies in its application as a key intermediate in the synthesis of more complex molecules for biological screening and the development of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDRBSFCORCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of azides and alkynes through the Huisgen cycloaddition reaction. The compound can be synthesized using various methodologies, including copper-catalyzed processes that enhance yield and purity.

Biological Activity

The biological activities of this compound have been documented in several studies, highlighting its potential in various therapeutic areas:

1. Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through multiple signaling pathways, including PI3K/Akt/mTOR and ERK pathways .

2. Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. This compound has demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .

3. Anti-inflammatory Effects
Some studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways: It can affect various signaling cascades that regulate apoptosis and cell cycle progression.
  • Interaction with Cellular Targets: The compound might interact with specific cellular receptors or proteins, leading to altered cellular responses.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong antitumor potential .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. It showed significant inhibition at concentrations as low as 10 μg/mL against resistant strains .

Data Table: Biological Activities Overview

Activity IC50/μM Effectiveness
Antitumor (Breast)5.0Significant Cytotoxicity
Antimicrobial (E. coli)10Moderate Inhibition
Anti-inflammatoryN/AModulates Cytokines

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that triazole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis. A notable case study involved the synthesis of various triazole derivatives, including 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, which demonstrated significant cytotoxic effects against several cancer cell lines .

Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activity. The incorporation of chlorine and methyl groups into the triazole structure has been linked to enhanced efficacy against a range of pathogens. Experimental data suggest that these compounds can serve as potential leads for developing new antimicrobial agents .

Material Science Applications

Polymer Chemistry
The compound's ability to act as a building block in polymer synthesis is of great interest. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. For example, studies have explored the use of triazole derivatives in creating advanced materials with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Antitumor ActivityInhibits cancer cell proliferation; induces apoptosis
Antimicrobial PropertiesEffective against various pathogens; potential for new drug development
Polymer ChemistryEnhances thermal stability and mechanical properties in polymers

Case Studies

  • Antitumor Activity Evaluation
    A study published in PMC evaluated a series of triazole derivatives for their cytotoxic effects on cancer cells. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in vitro .
  • Synthesis and Characterization
    Research involving the synthesis of this compound highlighted its potential as an intermediate in the preparation of more complex molecules with desired biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
Target Compound 3-Cl,4-Me-phenyl (1); COOH (4) C₁₀H₈ClN₃O₂ 237.65 High lipophilicity; potential bioactivity
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-NH₂-phenyl (1); COOH (4) C₉H₈N₄O₂ 204.18 Antibacterial activity (Gram±, Vibrio cholerae)
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl,4-OMe-phenyl (1); 5-Me (triazole); COOH (4) C₁₁H₁₀ClN₃O₃ 267.67 Enhanced steric bulk; uncharacterized bioactivity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Cl-phenyl (1); 5-CF₃ (triazole); COOH (4) C₁₀H₅ClF₃N₃O₂ 297.62 Antitumor activity (NCI-H522 cells, GP = 68.09%)
1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl-phenyl (1); 5-Et (triazole); COOH (4) C₁₁H₁₀ClN₃O₂ 267.67 Predicted high density (1.45 g/cm³); moderate acidity (pKa ≈ 2.97)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (Cl, CF₃) enhance stability and modulate electronic properties, while amino groups (e.g., 2-NH₂ in ) improve solubility and antibacterial efficacy.
  • Bioactivity: The 2-aminophenyl analog exhibits broad-spectrum antibacterial activity, whereas the 4-chlorophenyl-CF₃ derivative shows selective antitumor effects . The target compound’s chloro-methylphenyl group may balance lipophilicity and target engagement.

Preparation Methods

Key Data:

Parameter Value/Detail
Catalyst CuI (5–10 mol%)
Solvent THF/H₂O (3:1 v/v)
Temperature 60°C
Purification Column chromatography (SiO₂, ethyl acetate/hexane)

Grignard Reagent-Mediated Carboxylation

Adapted from dibromo-triazole intermediates (Patent US20180029999A1):

  • Step 1 : Bromine-lithium exchange
    • Treat 1-(3-chloro-4-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride (iPrMgCl) in THF at −20°C to generate a triazole-magnesium intermediate.
  • Step 2 : Carbon dioxide quench
    • Introduce CO₂ gas to form the carboxylic acid directly.
    • Reaction conditions : −10°C, 15–30 min.
    • Yield : ~70% (based on analogous cyclobutylmethyl example).

Optimization Notes:

  • Critical parameters :
    • Stoichiometry of Grignard reagent (1:1.2 molar ratio vs. dibromo-triazole).
    • Slow CO₂ introduction to minimize side reactions.

Comparative Analysis of Methods

Method Huisgen Cycloaddition Grignard/CO₂ Quench
Steps 2 2
Catalyst CuI iPrMgCl
Reaction Time 12–24 h 2–3 h
Yield 65–75% ~70%
Purity ≥95% (after chromatography) ≥90% (requires recrystallization)
Scalability Moderate High (patented industrial use)

Industrial-Scale Considerations

Common Challenges and Solutions

  • Steric hindrance : The 3-chloro-4-methylphenyl group may slow cycloaddition.
    • Fix : Increase reaction temperature to 60°C and extend time to 24 h.
  • Byproducts : Unreacted dibromo-triazole in Grignard method.
    • Fix : Use excess iPrMgCl (1.5 equiv) and monitor via TLC.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key intermediate is 3-chloro-4-methylaniline, which undergoes diazotization followed by azide formation. Subsequent reaction with a propiolic acid derivative under Cu(I) catalysis yields the triazole-carboxylic acid scaffold . For example, sodium azide and 4-fluoroaniline derivatives have been used in analogous syntheses to generate structurally similar compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical methods is recommended:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% typically required for biological studies) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme Inhibition : Test against kinases or hydrolases due to the triazole’s potential as a hydrogen-bond acceptor.
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish baseline toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in triazole formation?

Key variables include:

ParameterOptimal RangeImpact
Catalyst (Cu source)CuI (1-5 mol%)Reduces side reactions vs. CuSO4_4/sodium ascorbate
SolventDMF/H2_2O (9:1)Enhances solubility of intermediates
Temperature60-80°CBalances reaction rate and decomposition
Evidence from pyrazole syntheses suggests K2_2CO3_3 as a base improves nucleophilic substitution efficiency in analogous systems .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Assay Reproducibility : Compare results under standardized conditions (e.g., ATP levels in kinase assays).
  • Metabolic Stability : Check for species-specific cytochrome P450 interactions, which may explain variability in in vivo vs. in vitro results .

Q. What strategies improve the compound’s stability during storage?

  • Storage Conditions : -20°C in amber vials under inert gas (N2_2) to prevent hydrolysis/oxidation.
  • Lyophilization : Convert to sodium salt for enhanced solubility and long-term stability.
  • Avoid Moisture : Silica gel desiccants in storage containers reduce degradation .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2).
  • QSAR Studies : Correlate substituent electronegativity (Cl, CH3_3) with activity trends.
  • ADMET Prediction : SwissADME to estimate permeability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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